molecular formula C16H14N2O4S2 B4607700 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE

2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4607700
M. Wt: 362.4 g/mol
InChI Key: FBFZQTVPMLIDPV-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.

    Attachment of the 3,4-dihydroxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the phenolic group reacts with an electrophilic center on the intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl group would yield a hydroxyl derivative.

Scientific Research Applications

2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential due to its unique structure and biological activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific structural features, such as the presence of both phenolic and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-7-8(2)24-15-13(7)14(22)17-16(18-15)23-6-12(21)9-3-4-10(19)11(20)5-9/h3-5,19-20H,6H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZQTVPMLIDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
2-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE

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